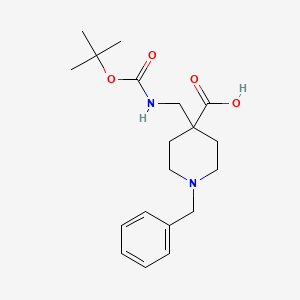

1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

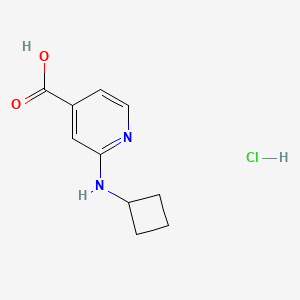

“1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C18H26N2O4 . It has an average mass of 334.410 Da and a monoisotopic mass of 334.189270 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. This ring is substituted at the 4-position with a benzyl group, a tert-butoxycarbonyl protected amino group, and a carboxylic acid group .Applications De Recherche Scientifique

Conformational Effects on Electron-Transfer Efficiency in Peptide Foldamers

This compound has been used in investigations of conformational effects on electron-transfer efficiency in peptide foldamers . Peptide foldamers are a class of molecules that mimic the ability of natural proteins to fold into well-defined three-dimensional structures. They are used in the study of protein folding and structure, and can also be used to create new materials with desired properties.

Synthesis of SIRT2 Inhibitors

SIRT2 is a member of the sirtuin family of proteins, which are involved in various biological processes including aging, inflammation, metabolism, and stress response. This compound has been used as a reactant for the synthesis of SIRT2 inhibitors , which could potentially be used in the treatment of diseases such as cancer and neurodegenerative disorders.

Melanin-Concentrating Hormone Receptor 1 Antagonists

Melanin-concentrating hormone receptor 1 (MCHR1) is a protein that in humans is encoded by the MCHR1 gene. It has been implicated in the regulation of feeding behavior, mood, and sleep. This compound has been used in the synthesis of MCHR1 antagonists , which could potentially be used in the treatment of obesity and mood disorders.

Bradykinin hB2 Receptor Antagonists

Bradykinin hB2 receptor is a protein that in humans is encoded by the BDKRB2 gene. It is involved in many physiological and pathological processes including inflammation, pain, and cardiovascular homeostasis. This compound has been used in the synthesis of Bradykinin hB2 receptor antagonists , which could potentially be used in the treatment of pain and inflammatory diseases.

Neurokinin-1 Receptor Ligands

Neurokinin-1 (NK1) receptor is a protein that in humans is encoded by the TACR1 gene. It is known to be involved in various functions such as pain perception, behavioral stress, respiratory rhythm, and neurogenic inflammation. This compound has been used in the synthesis of NK1 receptor ligands , which could potentially be used in the treatment of depression, anxiety, and respiratory disorders.

Dipeptide Synthesis

This compound has been used in the synthesis of dipeptides . Dipeptides are a type of molecule that consists of two amino acids joined by a single peptide bond. They are used in various fields of research, including the study of protein structure and function, the development of new drugs, and the design of novel biomaterials.

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of amino acid tryptamides, which can act as silent information regulator human type 2 (sirt2) inhibitors .

Pharmacokinetics

Its solubility in common organic solvents such as methanol and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, its stability could be affected by exposure to light, heat, or certain chemical reactions.

Propriétés

IUPAC Name |

1-benzyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-18(2,3)25-17(24)20-14-19(16(22)23)9-11-21(12-10-19)13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,20,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPCEEBHHWDXFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-4-[(triphenyl-lambda5-phosphanylidene)amino]benzaldehyde](/img/structure/B2808826.png)

![8-Chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline](/img/structure/B2808828.png)

![(6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydroindolizin-3(2H)-one](/img/structure/B2808830.png)

![5-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B2808836.png)

![5-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2808837.png)

![1-Bromo-3-[(2-methoxyethyl)thio]-benzene](/img/structure/B2808839.png)

![diethyl 3-methyl-5-({[(4-(4-nitrophenyl)-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B2808843.png)

![(4-Phenyloxan-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2808844.png)